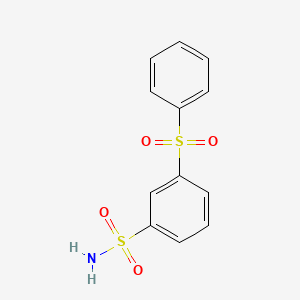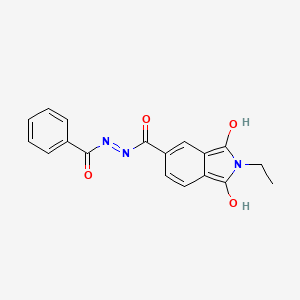![molecular formula C14H12ClN3O3 B5842561 N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as CAY10566, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
作用機序
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide exerts its therapeutic effects by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in various cellular processes, including protein degradation, cell migration, and immune responses. HDAC6 inhibition by N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide leads to the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and subsequently induces apoptosis in cancer cells. In addition, HDAC6 inhibition by N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide reduces the acetylation of microtubules, which impairs their function and leads to the inhibition of cell migration and inflammation.
Biochemical and Physiological Effects:
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, suppression of tumor growth, reduction of pro-inflammatory cytokine production, and protection against neuronal damage. N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been found to alter the expression of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.
実験室実験の利点と制限
One of the advantages of using N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDAC isoforms. This specificity also reduces the likelihood of off-target effects and toxicity. However, one of the limitations of using N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve therapeutic effects.
将来の方向性
There are several future directions for the research on N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide. One potential direction is the development of more potent analogs of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide with improved therapeutic efficacy. Another direction is the investigation of the combination of N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide with other anticancer agents or immunomodulators to enhance its therapeutic effects. Furthermore, the exploration of the role of HDAC6 inhibition by N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide in other cellular processes, such as autophagy and mitochondrial function, may provide new insights into the mechanism of action of this compound.
合成法
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide can be synthesized through a multistep process involving the reaction of 2-chlorophenol with acetyl chloride, followed by the addition of 3-aminopyridine and subsequent coupling with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained through purification with column chromatography.
科学的研究の応用
N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and suppressing tumor growth. In inflammation research, N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been found to reduce the production of pro-inflammatory cytokines and alleviate inflammatory responses. In neurodegenerative disorder research, N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been demonstrated to protect against neuronal damage and improve cognitive function.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-5-1-2-6-12(11)20-9-13(19)21-18-14(16)10-4-3-7-17-8-10/h1-8H,9H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAUMGFLXVDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
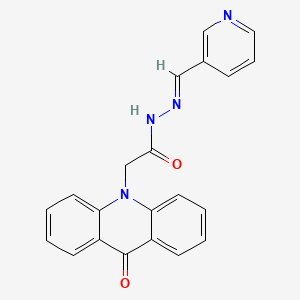
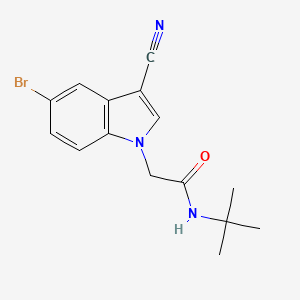
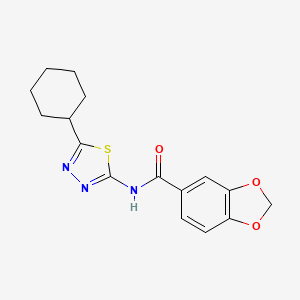
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
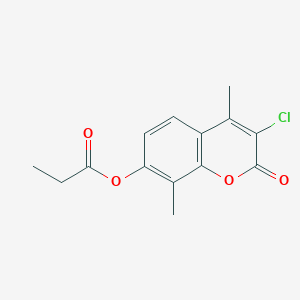
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
